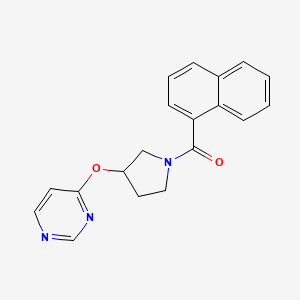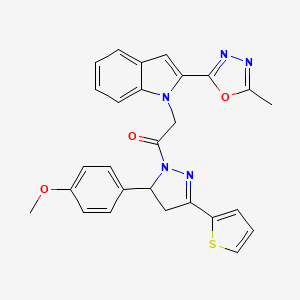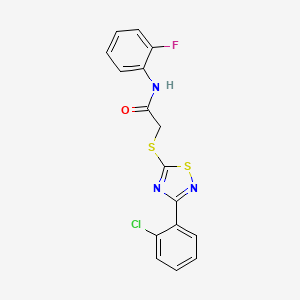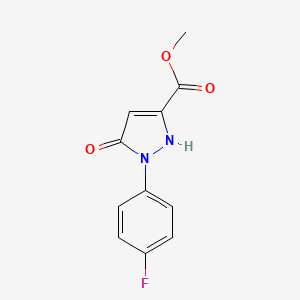![molecular formula C21H20ClN3O2S B2548756 5-Chlor-N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamid CAS No. 450344-23-7](/img/structure/B2548756.png)
5-Chlor-N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, one paper describes the synthesis of a compound by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another paper outlines the preparation of substituted pyrazoline derivatives from 5-chloro-2-methoxybenzamides, which are then treated with hydrazine derivatives to afford the final products . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of chlorination agents and condensation reactions with appropriate amines or hydrazines.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using crystallographic techniques, and their geometry optimized using density functional theory (DFT) . The crystal structures help in understanding the spatial arrangement of atoms and the intermolecular interactions within the crystal lattice. The DFT calculations provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure. The presence of reactive functional groups like the benzamide moiety and the substituted pyrazole ring can undergo various chemical transformations. For example, acryloyl derivatives can be reacted with hydrazine hydrate to form pyrazoline derivatives, which can be further modified by acetylation or reaction with secondary amines . These reactions are typically confirmed by chemical and spectroscopic evidence.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy and chloro substituents can affect these properties by altering the compound's polarity and intermolecular forces. The pharmacological activities of these compounds, as indicated by their anti-inflammatory and anticancer activities, are likely related to their ability to interact with biological targets, which is also a function of their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
Antibakterielle Mittel: 5C2P dient als Vorläufer für antibakterielle Mittel. Es wurde zur Synthese wertvoller Arzneimittelkomponenten verwendet, darunter Chinolin-, Chloroquin- und Chinolon-Arzneimittel . Zum Beispiel hat Chloroquin, ein Derivat von 5C2P, antivirale Wirkungen gegen SARS und COVID-19 gezeigt .
Antiproliferative Aktivität: Forscher haben Derivate von 5C2P entwickelt, wie 5-Chlor-indol-2-carboxylat und Pyrrolo[3,4-b]indol-3-one, die potente inhibitorische Wirkungen auf mutierte EGFR/BRAF-Signalwege zeigen . Diese Verbindungen versprechen als antiproliferative Mittel.
Antivirale Forschung
Die Bindung des SARS-CoV-2-Spike-Proteins an den Rezeptor des humanen Angiotensin-Converting-Enzyms 2 (ACE2) ist entscheidend für den zellulären Eintritt des Virus. Obwohl nicht direkt mit COVID-19 verwandt, ist das Verständnis der Wechselwirkungen zwischen viralen Proteinen und Wirtsrezeptoren für die Entwicklung antiviraler Medikamente unerlässlich. 5C2P-Derivate könnten in diesem Bereich eine Rolle spielen .
Chemische Synthese
5C2P selbst kann effizient unter Verwendung von Bis(trichlormethyl)carbonat (Triphosgen, BTC) als Chlorquelle synthetisiert werden. Forscher haben einen katalytischen Ansatz zur Umwandlung von 3-Acetyl-1-propanol in 5C2P vorgeschlagen . Diese Synthesemethode bereichert die verfügbaren Wege zur Herstellung von 5C2P.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-12-5-4-6-18(13(12)2)25-20(16-10-28-11-17(16)24-25)23-21(26)15-9-14(22)7-8-19(15)27-3/h4-9H,10-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLWTPXIBMVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)


